Gamma-nonalactone (CAS 104-61-0), commercially referred to as Aldehyde C-18, is a high-impact, five-membered cyclic ester (gamma-lactone) fundamentally utilized as a core flavoring and fragrance ingredient. Despite its historical misnomer as an aldehyde, it is a true lactone characterized by an intense, sweet coconut and creamy aroma profile. From a procurement and formulation standpoint, its value is driven by its extremely low vapor pressure (estimated at 0.009 mmHg at 25 °C) and exceptional substantivity, which allows it to function as a highly tenacious base note and fixative [1]. It is primarily procured for applications requiring long-lasting tropical, dairy, or stone-fruit modifications in both oil-based and aqueous systems, provided the pH remains acidic to neutral to maintain the integrity of the lactone ring [2].
Substituting gamma-nonalactone with closely related in-class analogs compromises both the sensory target and formulation stability. Replacing it with other gamma-lactones, such as gamma-decalactone, shifts the primary olfactory profile from sweet coconut to peach/apricot, while also altering the odor detection threshold significantly [1]. Furthermore, substituting with its structural isomer, delta-nonalactone, changes the performance impact; the six-membered delta ring yields a softer, milkier projection that lacks the aggressive, high-impact sweetness of the five-membered gamma ring . Finally, ignoring the compound's chemical boundaries by deploying it in highly alkaline media (such as traditional cold-process soaps) will result in ring-opening hydrolysis, converting the lactone into odorless 4-hydroxynonanoic acid and causing complete flavor or fragrance failure[2].
When selecting a lactone for tropical or creamy accords, the carbon chain length dictates both the sensory profile and the detection threshold. Gamma-nonalactone (C9) provides an intense coconut aroma with an odor detection threshold of 65 ppb in water. In contrast, its close analog gamma-decalactone (C10) presents a peach/apricot profile with a lower threshold of 11 ppb [1]. Procurement must align the exact carbon chain with the target profile, as generic substitution will fundamentally alter the end product.
| Evidence Dimension | Odor detection threshold (in water) and primary aroma |
| Target Compound Data | 65 ppb threshold; intense sweet coconut profile |
| Comparator Or Baseline | Gamma-decalactone: 11 ppb threshold; peach/apricot profile |
| Quantified Difference | Approximately 6-fold higher threshold for C9, with a strict divergence in sensory target (coconut vs. stone fruit) |
| Conditions | Aqueous solution olfactometry |
Ensures formulators procure the exact lactone required for coconut notes, as substituting C10 for C9 will irreversibly shift the profile to peach.
The ring size of the lactone directly controls its projection and blending behavior. Gamma-nonalactone features a five-membered ring that delivers aggressive sweetness, high impact, and intense coconut characteristics. Its isomer, delta-nonalactone, features a six-membered ring that produces a softer, creamier, and more naturalistic milky profile with lower projection . The gamma isomer is quantitatively superior for high-impact masking or dominant tropical notes, whereas the delta isomer acts as a subtle modifier.
| Evidence Dimension | Olfactory impact and projection |
| Target Compound Data | 5-membered ring; high impact, aggressive sweetness |
| Comparator Or Baseline | Delta-nonalactone: 6-membered ring; softer projection, subtle milky/dairy profile |
| Quantified Difference | Distinct shift from high-impact sweet coconut (gamma) to low-projection naturalistic dairy (delta) |
| Conditions | Perfumery and flavor blending evaluation |
Guides buyers to select the gamma isomer for high-impact, dominant tropical applications, avoiding the softer delta isomer when strong projection is required.
Gamma-nonalactone's processability is strictly governed by pH. In acidic to neutral environments (pH 5.5–7.0), the lactone ring remains stable, preserving the compound's aroma. However, in alkaline formulations (such as bases with pH > 8), the cyclic ester undergoes reversible ring-opening hydrolysis, forming 4-hydroxynonanoic acid and resulting in the complete loss of its characteristic odor [1]. Formulators must buffer systems or use encapsulation to prevent this degradation.
| Evidence Dimension | Ring stability and aroma retention |
| Target Compound Data | Rapid hydrolysis to odorless 4-hydroxynonanoic acid in alkaline media |
| Comparator Or Baseline | Baseline (pH 5.5-7.0): Stable, intact cyclic ester |
| Quantified Difference | Complete loss of aroma functionality in unbuffered alkaline conditions versus full retention in neutral/acidic media |
| Conditions | Aqueous emulsions and soap bases |
Prevents procurement waste by ensuring buyers do not specify this compound for highly alkaline products (like cold-process soaps) without appropriate stabilization strategies.
Gamma-nonalactone exhibits an exceptionally low vapor pressure of 0.009 mmHg at 25 °C, translating to a blotter substantivity of approximately 309 hours at 100% concentration [1]. This makes it significantly more tenacious than standard fruity esters (which typically evaporate within hours). Its prolonged evaporation curve allows it to function not just as a flavorant, but as a structural base-note and fixative in complex fragrance accords.
| Evidence Dimension | Vapor pressure and blotter substantivity |
| Target Compound Data | 0.009 mmHg at 25 °C; 309 hours substantivity |
| Comparator Or Baseline | Standard top-note fruity esters: High vapor pressure; <4 hours substantivity |
| Quantified Difference | Orders of magnitude longer retention time on substrates |
| Conditions | 100% concentration on standard perfumery blotter at room temperature |
Justifies the procurement of gamma-nonalactone as a long-lasting base modifier that anchors volatile top notes in extended-wear formulations.
Due to its intense sweet coconut profile and 309-hour substantivity, gamma-nonalactone is the optimal choice for anchoring tropical fruit complexes, suntan lotion fragrances, and dairy/coconut flavorings where long-lasting projection is required [1].
Leveraging its low vapor pressure (0.009 mmHg) and creamy lactonic facets, it is heavily utilized alongside macrocyclic musks (e.g., ethylene brassylate) and Cashmeran to create matte, powdery, skin-scent accords that persist in the dry-down phase [2].
Because of its susceptibility to alkaline hydrolysis, it is specifically procured for lotions, creams, and shampoos formulated at a mildly acidic to neutral pH (5.5–7.0), ensuring the lactone ring remains closed and the aroma stays intact [3].